NAcCAP exploits the melanogenesis pathway for targeted action. The following diagram illustrates this process, from cellular uptake to cytotoxic effects.
The mechanism involves several key stages:
The evidence for NAcCAP's efficacy comes from well-established preclinical models. Key methodological details are summarized below.
| Experimental Area | Model/Protocol Description |
|---|
| In Vitro Cytotoxicity | - Cell Line: B16F10 murine melanoma cells [3].
NAcCAP is part of a broader strategy to target the melanogenesis pathway. Key related compounds include its parent molecule, 4-S-Cysteaminylphenol (4-S-CAP), and the more recently developed N-Propionyl-4-S-cysteaminylphenol (NPrCAP) [1] [4]. NPrCAP, in particular, has shown promise and is being developed as a conjugate with magnetite nanoparticles for a novel chemo-thermo-immunotherapy (CTI). In this approach, the drug delivers targeted chemotherapy, while the nanoparticles generate heat under an alternating magnetic field, killing cells and stimulating an anti-tumor immune response [4].
The evidence indicates that NAcCAP is a compelling candidate for targeted dermatological and oncological applications. Its specificity for melanin-synthesizing cells offers a significant therapeutic advantage.
The depigmentation effect is initiated by selective uptake into active melanocytes, driven by the molecule's structural similarity to melanin precursors [1].
Once inside the melanocyte, NAcCAP enters the melanogenesis cascade. It is recognized as a substrate by tyrosinase, the key enzyme in melanin production. Tyrosinase oxidizes NAcCAP, converting it into a highly reactive ortho-quinone intermediate [1]. This quinone is not used for pigment synthesis but is instead toxic to the cell. It reacts with cellular proteins, leading to swelling of organelles, nuclear condensation, and cytoplasmic vacuolation, ultimately progressing to complete necrosis of the melanocyte [2].
This mechanism is specific to cells with high tyrosinase activity, sparing non-pigmenting cells and resulting in targeted depigmentation [1] [2]. The process leads to a measurable decrease in the number of active melanocytes and the quantity of melanosomes produced and transferred to surrounding skin cells (keratinocytes) [3].
The following diagram illustrates this targeted cytotoxic pathway:
Clinical and pre-clinical studies provide evidence for the efficacy of NAcCAP.
A key clinical study involving 12 patients with melasma used a 4% NAcCAP formulation in an oil-in-water emulsion applied daily [3]. The results demonstrated promising efficacy:
| Improvement Level | Percentage of Patients |
|---|---|
| Complete loss of melasma | 8% |
| Marked improvement | 66% |
| Moderate improvement | 25% |
Visible depigmentation was typically observed within 2 to 4 weeks of daily application. The treatment was associated with a decrease in functioning melanocytes and melanosome transfer, consistent with its proposed mechanism [3].
In animal models, NAcCAP showed a specific cytotoxic effect on melanocytes actively producing eumelanin. Intraperitoneal injection in black mice caused visible changes in hair follicle melanocytes within 4 hours, leading to progressive cell destruction and 98% depigmentation of hair follicles after regrowth [2].
For research applications, the basic protocol from the cited clinical study can be summarized as follows:
NAcCAP is part of a broader family of cysteaminylphenol (CAP) derivatives being investigated for depigmentation and anti-melanoma therapy. The following table compares it to its parent compound and a related analog:
| Compound | Abbreviation | Tyrosinase Substrate? | In Vivo Depigmentation? | Key Characteristics |
|---|---|---|---|---|
| 4-S-Cysteaminylphenol | 4-S-CAP | Yes [1] | Yes [1] | Parent compound; shows anti-melanoma effects [1] |
| This compound | NAcCAP | Yes [1] | Yes [1] | Enhanced stability and reduced skin irritation compared to hydroquinone [3] [4] |
| N-Propionyl-4-S-cysteaminylphenol | NPrCAP | Yes [1] | Yes [1] | Another derivative developed for targeted melanoma therapy [1] |
The acetyl group in NAcCAP is a key modification that contributes to its favorable profile compared to older agents like hydroquinone, which is known to be unstable and can cause skin irritation and dermatitis with prolonged use [3] [4].
NAcCAP is selectively incorporated into melanocytes and melanoma cells due to the unique melanogenesis pathway. The core mechanism involves its oxidation by tyrosinase, leading to cytotoxic effects.
The primary cytotoxic mechanism is oxidative stress. The reactive quinone depletes cellular glutathione and generates reactive oxygen species (ROS), damaging cellular components and leading to apoptotic cell death [1] [2]. Furthermore, the quinone can act as a hapten, covalently binding to cysteine residues in melanosomal proteins to form putative neo-antigens. This can trigger an adaptive immune response, which is the basis for its investigational use in melanoma immunotherapy [3].
Researchers have synthesized and tested various analogues to optimize the properties of the parent compound, 4-S-Cysteaminylphenol (4-S-CAP). The table below compares key compounds, with data synthesized from multiple studies [4].
| Compound | Abbreviation | Tyrosinase Substrate? | In Vivo Anti-Melanoma Effect? | In Vivo Depigmentation? |
|---|---|---|---|---|
| 4-S-Cysteaminylphenol | 4-S-CAP | Yes | Yes | Yes |
| This compound | NAcCAP | Yes | Yes | Yes |
| N-Propionyl-4-S-cysteaminylphenol | NPrCAP | Yes | Yes | Yes |
| 4-S-Cysteinylphenol | 4-S-CP | Yes | Yes/No | Yes/No |
| 2-S-Cysteaminylphenol | 2-S-CAP | Yes | No | (Not specified) |
NAcCAP and NPrCAP were developed to improve upon 4-S-CAP. N-propionyl-4-S-cysteaminylphenol (NPrCAP) is a closely related and extensively researched analogue. Conjugating these compounds to magnetite nanoparticles creates a platform for chemo-thermo-immunotherapy, where the nanoparticles can generate localized heat under an alternating magnetic field, killing melanoma cells and stimulating a potent anti-tumor immune response [4] [1].
The following methodologies are central to evaluating the activity of NAcCAP and its analogues.
N-acetyl-4-S-cysteaminylphenol is designed to exploit the melanin synthesis pathway. Its mechanism involves two primary outcomes: depigmentation and selective melanocytotoxicity.
The compound's journey from a prodrug to a cytotoxic agent is driven by the key enzyme in melanogenesis, as illustrated below:
The following table summarizes quantitative findings from preclinical and clinical studies:
| Study Model / Application | Dosage/Concentration | Key Efficacy Findings |
|---|
| Human Melasma [1] | 4% topical oil-in-water emulsion | 99% of patients showed improvement:
Here are the methodologies for key experiments cited in the search results:
Human Trial for Depigmenting Efficacy [1]
In Vivo Assessment of Antimelanoma Effect and Biodistribution [2]
In Vivo Protocol for Selective Melanocytotoxicity [4]
This compound (NAcCAP) represents a class of rationally-designed therapeutic agents that exploit the unique melanin biosynthesis pathway operative in melanocytes and their malignant counterparts, melanoma cells. As an analog of a biosynthetic intermediate in the melanogenesis pathway, NAcCAP functions as a targeted prodrug that undergoes selective oxidation within pigmented cells through the action of tyrosinase, the key enzyme in melanin production [1] [2]. This molecule is part of a broader family of sulfur-containing phenolic compounds that include 4-S-cysteaminylphenol (4-S-CAP) and its various acyl derivatives, all designed to capitalize on the heightened tyrosinase activity characteristic of malignant melanoma cells [2]. The fundamental premise behind NAcCAP's development is the metabolic targeting of melanoma cells by exploiting their unique biochemical pathway that is largely absent in other cell types, thereby minimizing off-target toxicity [3].
The strategic design of NAcCAP builds upon early observations that phenolic compounds structurally related to tyrosine, the natural substrate of tyrosinase, could be selectively toxic to melanocytes. Researchers systematically modified these structures to enhance their therapeutic index, ultimately developing the cysteaminylphenol series where cysteine or cysteamine is conjugated with phenol or catechol derivatives [2]. The acetylation of the primary amine in 4-S-cysteaminylphenol to produce NAcCAP was aimed at optimizing the pharmacokinetic properties and enhancing the selective cytotoxicity toward actively pigmenting cells [4] [5]. This molecular design allows NAcCAP to serve as an excellent substrate for tyrosinase, undergoing enzymatic oxidation to form highly reactive o-quinone intermediates that subsequently alkylate cellular nucleophiles, ultimately leading to selective cell death in melanoma cells [1] [2].
The antimelanoma activity of this compound derives from its site-specific activation within pigment-producing cells through a well-defined biochemical mechanism. As a prodrug, NAcCAP enters cells through passive diffusion or active transport mechanisms, where it encounters the melanogenic enzyme machinery. In melanocytes and melanoma cells expressing tyrosinase, NAcCAP serves as an alternative substrate that undergoes enzymatic oxidation to form a highly reactive o-quinone derivative [2] [6]. This quinone intermediate is intrinsically electrophilic and readily participates in nucleophilic addition reactions with essential cellular components, particularly sulfhydryl groups on critical proteins and enzymes [1] [3]. The alkylation of these cellular nucleophiles disrupts vital metabolic processes, ultimately leading to growth inhibition and cell death specifically in pigment-producing cells [1].
The specificity of NAcCAP for melanocytic cells is reinforced by several factors. First, the oxidation activation step is catalyzed by tyrosinase, which is expressed at substantially higher levels in melanocytes and melanoma cells compared to other cell types [2]. Second, studies using whole-body autoradiography have demonstrated that related compounds like 4-S-cysteaminylphenol are selectively incorporated into melanoma tissues, further enhancing site-specific accumulation [2]. Third, electron microscopy observations reveal that NAcCAP induces progressive destruction of melanocytes characterized by swelling of membranous organelles, nuclear condensation, and cytoplasmic vacuolation, ultimately culminating in complete cell necrosis [4]. This specific cytotoxicity is particularly evident in melanocytes actively producing eumelanin, while precursor or dormant melanocytes may remain unaffected [4].
Figure 1: The metabolic activation pathway of NAcCAP demonstrates its selective cytotoxicity mechanism in melanoma cells through tyrosinase-mediated oxidation.
The specificity of NAcCAP's action is further evidenced by comparative studies with non-melanoma cell lines. Research has demonstrated that while NAcCAP and its analogues show potent cytotoxicity against multiple melanoma cell lines, they exhibit significantly reduced activity against non-tyrosinase containing cells such as SK-Mel-24 and ovarian cell lines [1] [7]. However, it is important to note that some highly lipophilic analogues of NAcCAP demonstrate moderate activity even against these non-melanotic cells, suggesting that interference with the melanin pathway may not be their only mode of action [1] [7]. This secondary mechanism may involve general cytotoxicity pathways that become more prominent with increased cellular uptake facilitated by enhanced lipophilicity.
Extensive structure-activity relationship (SAR) studies have been conducted on the NAcCAP scaffold to optimize its antimelanoma potency and pharmacological profile. The initial lead compound, 4-S-cysteaminylphenol, demonstrated promising melanocyte-specific toxicity but suboptimal pharmacokinetic properties [2]. The introduction of an acetyl group to form NAcCAP represented the first optimization step, which maintained the selective cytotoxicity while potentially enhancing metabolic stability [4]. Systematic modifications have primarily focused on two regions of the molecule: the acyl portion of the amide functionality and the alkyl substitution pattern adjacent to the nitrogen atom [1] [7]. These modifications aim to fine-tune the lipophilicity of the compounds, which has been correlated with enhanced cytotoxic potency across multiple melanoma cell lines [3].
Research has demonstrated that introducing two methyl groups alpha to the nitrogen significantly enhances cytotoxicity compared to the parent NAcCAP [1]. Among these tertiary amide analogues, compounds with specific acyl modifications showed particularly promising results. The cyclohexylacetamide derivative (compound 11 in the original research) emerged as the most potent compound, displaying IC₅₀ values comparable to cisplatin across multiple melanoma cell lines [1]. Other highly active analogues included the cyclohexylcarboxamide (compound 10) and the 2,2-dimethylpropanamide (compound 6) [1]. The SAR studies revealed that even subtle changes in the acyl component, such as reducing ring size, lengthening the carbon chain, or modifying the degree of chain branching, resulted in significant losses in cytotoxicity, highlighting the structural specificity required for optimal activity [1].
Table 1: Comparative cytotoxicity of NAcCAP analogues against human melanoma cell lines
| Compound | Structural Features | Melanoma Cell Lines Tested | Relative Cytotoxicity | Notes |
|---|---|---|---|---|
| NAcCAP (lead) | N-acetyl, secondary amide | 6 human melanoma lines | Baseline activity | Reference compound [1] |
| Compound 11 | Cyclohexylacetamide, alpha-dimethyl | 6 human melanoma lines | Highest activity (comparable to cisplatin) | IC₅₀ values similar to cisplatin [1] |
| Compound 10 | Cyclohexylcarboxamide, alpha-dimethyl | 6 human melanoma lines | High activity | Second most active compound [1] |
| Compound 6 | 2,2-dimethylpropanamide, alpha-dimethyl | 6 human melanoma lines | High activity | Third most active compound [1] |
| N-Propionyl-CAP | N-propionyl, secondary amide | B16 murine melanoma | Improved vs. NAcCAP | Enhanced life extension in vivo [5] |
| Benzyl-tertiary | Benzyl substituted, tertiary amide | 5 melanoma lines | High activity (comparable to cisplatin) | Reduced hydrolysis potential [7] |
The development of tertiary amide analogues represented another significant advancement in the structural optimization of NAcCAP derivatives. These compounds were designed to increase lipophilicity and reduce the potential for enzymatic hydrolysis of the amide bond [7]. Most tertiary amides demonstrated greater cytotoxicity toward melanoma cell lines compared to the parent secondary amide [7]. Specifically, benzyl-substituted compounds (4, 8, 12, and 16 in the tertiary amide series) and cyclohexylacetamide derivatives (13-15) showed the highest cytotoxicity, comparable to cisplatin [7]. The enhanced performance of these tertiary amides underscores the importance of metabolic stability in the overall therapeutic profile, in addition to optimized lipophilicity for improved cellular uptake.
Further SAR explorations examined the effect of elongating the carbon chain between the sulfur and nitrogen atoms. Interestingly, analogues containing three carbon atoms between these heteroatoms demonstrated significantly improved antimelanoma activity compared to the original two-carbon spacing [3]. The most active of these extended analogues, N-[3-[(4-hydroxyphenyl)thiol]propyl]-1-cyclohexanecarboxamide (compound 15), exhibited activity comparable to cisplatin against several cell lines while maintaining low cytotoxicity toward non-melanotic cells [3]. This structural modification highlights the potential for optimizing the molecular spacer between critical functional groups to enhance drug efficacy while maintaining selectivity.
The evaluation of NAcCAP and its analogues for antimelanoma activity follows standardized in vitro cytotoxicity assays utilizing a panel of human melanoma cell lines with varying tyrosinase expression levels. The experimental workflow typically involves the following steps: First, cell culture preparation includes maintaining six representative melanoma cell lines (such as SK-Mel-24, which lacks tyrosinase, and multiple tyrosinase-positive lines) in appropriate media under standard conditions [1]. Second, compound treatment involves exposing these cell lines to serial dilutions of NAcCAP analogues for a specified period, typically 48-72 hours, to assess concentration-dependent effects [1] [6]. Third, viability quantification employs established methods such as the MTT assay, which measures mitochondrial reductase activity as a proxy for cell viability [6].
The protocol specifics require careful attention to several critical parameters. The compound solubility must be ensured using appropriate vehicles such as DMSO, with final concentrations not exceeding 0.1% to avoid solvent toxicity [1]. The incubation conditions should maintain standard cell culture environments (37°C, 5% CO₂) throughout the treatment period [6]. Additionally, control groups must include both untreated cells (negative control) and cells treated with reference chemotherapeutic agents like cisplatin (positive control) to establish comparative efficacy [1]. The IC₅₀ values are calculated from dose-response curves generated using at least three independent experiments, each performed in triplicate, to ensure statistical reliability [1]. For mechanistic studies, additional experiments evaluating tyrosinase dependency should include parallel assessments in non-melanotic cell lines (e.g., ovarian carcinoma lines) to confirm melanin pathway-specific action [1] [7].
The translational assessment of NAcCAP analogues involves rigorous in vivo efficacy models that evaluate both antitumor potential and systemic toxicity. The standard protocol utilizes syngeneic murine melanoma models (such as B16F10 tumors in C57BL/6 mice) or human melanoma xenografts in immunocompromised mice [2] [5]. The experimental sequence begins with tumor implantation, where melanoma cells are injected subcutaneously into the flank of the animals. Once palpable tumors develop (typically reaching 50-100 mm³), mice are randomized into treatment groups [5]. The compound administration phase follows, where NAcCAP analogues are delivered via intraperitoneal injection or other appropriate routes at predetermined doses, often ranging from 100-300 mg/kg body weight, for a defined treatment period (commonly 10-14 days) [5].
Critical parameters in the in vivo protocol include tumor volume monitoring, which is typically performed every 2-3 days using caliper measurements and calculated using the formula: volume = (length × width²)/2 [5]. The endpoint assessments include evaluation of tumor growth inhibition (calculated as percentage reduction in tumor volume compared to control groups), survival analysis (Kaplan-Meier curves and log-rank test for statistical significance), and histopathological examination of harvested tumor tissues [2] [5]. Additional evaluations may include depigmentation studies in black-haired mice (such as C57 black mice) to confirm melanocyte-specific targeting through observable coat color changes [4] [5]. For comprehensive safety assessment, body weight monitoring and hematological and biochemical parameters should be evaluated throughout the study to detect potential systemic toxicity [5].
Figure 2: Experimental workflow for comprehensive evaluation of NAcCAP analogues spanning in vitro cytotoxicity and in vivo efficacy models.
Recent innovations in NAcCAP-based therapeutics have explored its incorporation into advanced drug delivery systems to enhance targeting efficiency and therapeutic outcomes. One promising approach involves the conjugation of NAcCAP analogues to magnetite nanoparticles, creating a multimodal therapeutic platform termed chemo-thermo-immunotherapy (CTI) [2]. This sophisticated system leverages the unique properties of magnetic nanoparticles that generate heat when exposed to an alternating magnetic field (AMF), enabling simultaneous chemotherapy and thermal ablation of melanoma cells [2]. The conceptual framework involves the covalent attachment of NAcCAP or its more potent derivative, N-propionyl-4-S-cysteaminylphenol (NPrCAP), to functionalized magnetite nanoparticles, creating a targeted nanomedicine that accumulates preferentially in melanoma tissue.
The therapeutic mechanism of this combinatorial approach operates on multiple levels. First, the NAcCAP component provides selective cytotoxicity through its tyrosinase-activated mechanism as previously described [2]. Second, the magnetic hyperthermia component induces direct thermal damage to melanoma cells, which are particularly vulnerable to heat stress [2]. Third, and perhaps most significantly, the hyperthermia trigger induces the expression of heat shock proteins (HSPs) that stimulate antitumor immune responses—a phenomenon termed thermo-immunotherapy [2]. This triple-action mechanism represents a significant advancement over conventional chemotherapy by addressing multiple therapeutic targets simultaneously while potentially mitigating development of treatment resistance through immune activation.
Table 2: In vivo efficacy comparison of selected cysteaminylphenol derivatives
| Compound | Model System | Dosage Regimen | Efficacy Outcomes | Reference |
|---|---|---|---|---|
| NAcCAP | B16 melanoma in mice | 300 mg/kg for 10 days | Moderate tumor growth inhibition | [5] |
| NPrCAP | B16 melanoma in mice | 300 mg/kg for 10 days | 36% tumor growth reduction; superior to NAcCAP | [5] |
| 4-S-CAP | Murine melanoma models | Varying doses | Selective melanocyte toxicity; tumor growth suppression | [2] |
| NAcCAP | Human melanoma xenografts | Not specified | Significant suppression of tumor volume | [2] |
| NPrCAP | C57 black mice depigmentation | 14 days subcutaneous | 98% depigmentation of black hair follicles | [5] |
The future development trajectory of NAcCAP-based therapeutics points toward combination therapies with established treatment modalities. Preliminary research suggests potential synergy between melanogenesis-targeting compounds and immune checkpoint inhibitors, potentially creating a favorable tumor microenvironment for enhanced immune recognition [2]. Additionally, the exploration of structural hybrids that combine the tyrosinase-activation principle with other targeted therapeutic modalities represents a promising research direction. As the understanding of melanogenesis regulation in melanoma progression deepens, further refinement of NAcCAP analogues may yield compounds with improved pharmacokinetic profiles and reduced off-target effects, potentially expanding their application to adjuvant therapy settings and management of metastatic disease.
N-acetyl-4-S-cysteaminylphenol is a phenolic thioether compound recognized as a novel depigmenting agent for treating melanoderma in patients with melasma. Its development was motivated by the limitations of conventional treatments like hydroquinone, which faces challenges with instability, skin irritation, and potential dermatitis with prolonged use [1]. This compound represents a targeted approach to melanin reduction by acting as a substrate for the enzyme tyrosinase, a key catalyst in the melanin synthesis pathway [1] [2].
The molecular mechanism involves the compound's metabolism within melanocytes. As a tyrosinase substrate, this compound undergoes enzymatic conversion upon exposure to tyrosinase, ultimately forming a melanin-like pigment [1]. This depigmenting effect is associated with a dual mechanism: reducing the population of functioning melanocytes and decreasing the number of melanosomes transferred to surrounding keratinocytes [1]. This targeted action makes it particularly suitable for melasma management with potentially fewer side effects compared to traditional agents.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Classification | Phenolic thioether [1] |
| Primary Mechanism | Tyrosinase substrate [1] |
| Key Advantage | Selective toxicity to melanin-synthesizing cells [1] |
| Stability Profile | Superior stability compared to hydroquinone [1] |
| Irritation Potential | Minimal skin irritation [1] |
Clinical evidence from a retrospective study of 12 patients using a 4% concentration of this compound in an oil-in-water emulsion demonstrated promising results for melasma treatment [1].
The study reported significant clinical improvement: approximately 8% of patients showed complete loss of melasma lesions, 66% experienced marked improvement, and 25% showed moderate improvement [1]. This translates to 99% of patients achieving some level of clinical benefit. The treatment exhibits a relatively rapid onset of action, with visible changes in melanoderma typically observed within 2 to 4 weeks of daily topical application [1].
When compared to azelaic acid, another alternative to hydroquinone, this compound presents a different mechanistic approach. Azelaic acid is a non-phenolic dicarboxylic acid that competitively inhibits tyrosinase and exhibits cytotoxic effects on abnormal melanocytes [3]. While a 20% concentration of azelaic acid has been shown to be equivalent to 4% hydroquinone in efficacy [3], direct comparative studies between azelaic acid and this compound are not available in the searched literature.
Table 2: Clinical Efficacy of 4% this compound Formulation
| Efficacy Parameter | Result | Notes |
|---|---|---|
| Complete Loss of Lesions | 8% of patients | - |
| Marked Improvement | 66% of patients | - |
| Moderate Improvement | 25% of patients | - |
| Overall Response Rate | 99% of patients | Combined complete, marked, and moderate improvement |
| Time to Visible Change | 2-4 weeks | With daily topical application |
The following protocol outlines the preparation of a 4% this compound oil-in-water emulsion, based on the formulation used in clinical studies [1].
Materials Required:
Formulation Procedure:
Purpose: To evaluate the substrate activity of this compound with tyrosinase and its effect on melanin synthesis [1].
Materials:
Procedure:
Patient Selection: Adults with diagnosed melasma, Fitzpatrick skin types III-VI, excluding pregnant or lactating women and those with known sensitivity to components.
Application Method:
Treatment Duration: Initial treatment period of 3 months, with evaluation at 4-week intervals.
Assessment Methods:
The therapeutic action of this compound can be understood within the broader context of melanogenesis signaling pathways. Melanin production is initiated when ultraviolet radiation stimulates keratinocytes to produce α-MSH (melanocyte-stimulating hormone), which binds to MC1R receptors on melanocytes [2]. This binding triggers intracellular cAMP production, which activates microphthalmia-associated transcription factor (MITF) [2]. MITF then upregulates the expression of tyrosinase, the key enzyme in melanin synthesis [2].
This compound enters this pathway at the critical tyrosinase activation step, acting as an alternative substrate that redirects the melanin synthesis process. The following diagram illustrates this molecular relationship:
Figure 1: Molecular Mechanism of this compound in Melanogenesis. The diagram shows how this compound (NACAP) acts as an alternative substrate for tyrosinase, interrupting normal melanin synthesis. UVR=Ultraviolet Radiation; α-MSH=Alpha Melanocyte-Stimulating Hormone; MC1R=Melanocortin 1 Receptor; cAMP=Cyclic Adenosine Monophosphate; MITF=Microphthalmia-Associated Transcription Factor.
This compound demonstrates a favorable safety profile compared to traditional depigmenting agents. Clinical observations indicate it is significantly less irritating to the skin than hydroquinone, making it suitable for patients who experience sensitivity to conventional treatments [1]. This reduced irritation potential is particularly valuable for long-term management of melasma, which often requires extended therapy [3].
The compound's selective toxicity to melanin-synthesizing cells contributes to its safety advantage, as it specifically targets hyperactive melanocytes without broadly affecting other skin cells [1]. This specificity may reduce the risk of non-specific cytotoxicity and resultant skin damage.
This compound represents a mechanistically distinct approach to melasma therapy through its targeted action as a tyrosinase substrate. Available evidence suggests it offers comparable efficacy to conventional agents with potentially improved tolerability [1] [5].
Future research should focus on direct comparative studies with established treatments like hydroquinone and azelaic acid, long-term safety assessment, formulation optimization for enhanced skin penetration, and combination therapies with other depigmenting agents to potentially yield synergistic effects [3] [4]. Additional investigation into its effects on different melasma subtypes (epidermal, dermal, mixed) would help refine patient selection criteria and optimize therapeutic outcomes.
4-S-Cysteaminylphenol (4-S-CAP) is a sulfur-containing tyrosine analog developed as a melanogenesis-based antimelanoma agent. Its unique mechanism relies on being a substrate for tyrosinase, the key enzyme in melanin synthesis highly expressed in melanocytes and melanoma cells [1] [2]. Within pigmented melanoma cells, tyrosinase oxidizes 4-S-CAP into highly reactive o-quinone intermediates (via a catechol derivative) [3] [4]. These quinones are believed to conjugate with and inhibit essential sulfhydryl-containing enzymes, including those critical for DNA synthesis such as DNA polymerase and thymidylate synthase, ultimately leading to selective cell death in melanin-producing cells [3] [5] [4]. This selective toxicity forms the rational basis for its application in melanoma chemotherapy.
The following diagram illustrates this targeted mechanism of action:
Figure 1: Mechanism of 4-S-CAP Selective Toxicity in Melanoma Cells
This protocol is adapted from foundational studies demonstrating the selective killing effect of 4-S-CAP on B16 melanoma sublines [3] [4].
Table 1: Reagents and Equipment
| Item | Specification |
|---|---|
| Cell Lines | B16 melanoma sublines with varying melanization (e.g., heavily pigmented, moderately pigmented, amelanotic); non-melanoma control cells |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 1% Penicillin/Streptomycin, and 2% HEPES [6] |
| 4-S-CAP Stock | Dissolved in PBS or suitable solvent (e.g., DMSO) at mM concentration |
| Radioisotopes | (^3)H-thymidine (for DNA), (^3)H-uridine (for RNA), (^3)H-leucine (for protein) |
Procedure:
This protocol assesses the antitumor effect of 4-S-CAP in a mouse model, particularly against micrometastases [7].
Table 2: Key Components for In Vivo Study
| Component | Details |
|---|---|
| Animals | C57BL/6 mice (syngeneic with B16 melanoma), 6-8 weeks old |
| Melanoma Cells | B16F10 cells (selected for high metastatic potential to lungs) |
| 4-S-CAP Preparation | Dissolved in Phosphate-Buffered Saline (PBS) |
| Administration Route | Intraperitoneal (IP) injection |
Procedure:
Table 3: Quantitative Summary of 4-S-CAP Effects on B16 Melanoma Models
| Experimental Model | Key Finding | Reported Quantitative Data | Citation |
|---|---|---|---|
| In Vitro: B16 Cell Lines | Selective cytotoxicity correlated with melanin content. | Heavily melanised cells: most effective. Moderately melanised: less effective. Amelanotic cells/Normal fibroblasts: no effect. | [3] [4] |
| In Vitro: DNA Synthesis | Profound inhibition of ^3H-thymidine incorporation. |
Inhibition was most pronounced in heavily melanised cells, less in moderate, and absent in amelanotic cells. | [3] |
| In Vivo: Lung Colonies | Significant suppression of lung metastasis. | 4-S-CAP treated mice had significantly fewer lung colonies vs. PBS controls (P < 0.01). | [7] |
| In Vivo: Local Tumor Growth | Moderate effect on established subcutaneous tumors. | Slight delay in growth; all mice eventually succumbed. Viable cell ratio in tumors dropped to 52.8% at 24h post-treatment but recovered by 72h. | [7] |
Recent research has focused on a derivative, N-Propionyl-4-S-CAP (N-Pr-4-S-CAP), which shows enhanced properties and can induce anti-melanoma immunity [1] [8].
Key Protocol Additions:
4-S-Cysteaminylphenol represents a classic and rationally designed targeted agent for melanoma research. While its direct cytotoxic effect is most potent against pigmented cells and micrometastatic disease, its modern derivative, N-Pr-4-S-CAP, opens avenues for novel chemo-immunotherapy strategies, especially when combined with dendritic cells to stimulate robust, T-cell-mediated anti-tumor immunity.
This compound (NCAP) is a phenolic thioether compound designed as a tyrosinase substrate. Its primary mechanism involves selective incorporation into melanocytes and melanoma cells, where the enzyme tyrosinase oxidizes it into highly reactive quinones. These quinones are cytotoxic, leading to a reduction in the number of active melanocytes and a decrease in melanin production [1] [2] [3]. It is reported to be more stable and less irritating than hydroquinone, acting specifically on melanin-synthesizing cells [2] [4].
The following diagram illustrates the mechanism of action of NCAP and its related compounds in targeting melanocytes.
The following table summarizes the key characteristics of NCAP and its closely related derivative, N-propionyl-4-S-cysteaminylphenol (NPrCAP), which has been developed more recently [1].
| Characteristic | This compound (NCAP) | N-propionyl-4-S-cysteaminylphenol (NPrCAP) |
|---|---|---|
| Compound Type | Phenolic thioether [2] | Phenolic thioether (Propionyl derivative) [1] |
| Primary Mechanism | Tyrosinase substrate, converted to cytotoxic quinones [1] [2] | Tyrosinase substrate, converted to cytotoxic quinones [1] |
| Selectivity | Selective for melanin-synthesizing cells [2] [3] | Selective for melanoma cells [1] |
| Key Applications | Depigmenting agent for melasma [2] [4] | Investigated for melanoma-targeted therapy [1] |
| Stability & Irritation | More stable and less irritating than hydroquinone [2] | Information not specified in search results |
The foundational human clinical study for NCAP in melasma treatment was published in 1991 [2] [3]. The protocol is summarized below.
Current research has moved towards developing NCAP analogues with improved properties. N-propionyl-4-S-cysteaminylphenol (NPrCAP) has been exploited for its selective incorporation into melanoma cells and is being developed for targeted therapies, including its conjugation to magnetite nanoparticles for a novel chemo-thermo-immunotherapy approach for metastatic melanoma [1]. This represents a significant evolution from the cosmetic use of NCAP.
For researchers aiming to validate or build upon these findings, the following core experimental workflows are critical. The diagram below outlines a general workflow for evaluating the efficacy of depigmenting agents like NCAP in a research setting.
This test confirms that NCAP acts as a substrate for tyrosinase, which is central to its mechanism [1].
This evaluates the selective toxicity of NCAP towards pigment-producing cells.
This tests the compound's effect in a living system with a functional pigmentary system.
While NCAP itself is a well-characterized compound, recent trends in hyperpigmentation treatment involve using combination therapies to target multiple pathways. A 2025 update on melasma highlights the efficacy of a novel nano-formulated cream combining cysteamine (a related thioether compound) with tranexamic acid, which showed a 63% improvement in mMASI scores after 90 days in a clinical study [6]. This aligns with the broader understanding that targeting melanogenesis at different points (e.g., tyrosinase activity with NCAP/cysteamine and vascular factors with tranexamic acid) can yield superior results [6] [7].
| Parameter | Finding / Value | Experimental Context | Citation |
|---|---|---|---|
| Target Enzyme | Thymidylate Synthase (TS) | Identified as the primary target for N-Ac-4-S-CAP toxicity in pigmented melanoma cells. | [1] |
| IC₅₀ (Cell-Free) | < 10 µM | Concentration causing 50% inhibition of TS activity in cell-free extracts in the presence of tyrosinase. | [1] [2] |
| No Inhibition | Up to 500 µM | No TS inhibition observed in cell-free extracts in the absence of tyrosinase. | [1] [2] |
| Specificity | Pigmented Melanoma Cells | Significant inhibition of in situ TS activity in pigmented melanoma cell lines; little to no effect on non-pigmented or non-melanoma lines. | [1] |
| Potentiator | Theophylline | Increased tyrosinase activity and potentiated TS inhibition by N-Ac-4-S-CAP. | [1] |
| Blocking Agents | Dithioerythritol, Glutathione | Effectively blocked the inhibition of TS by oxidized 4-S-CAP. | [1] [2] |
The following diagram illustrates the core mechanism of action of N-Ac-4-S-CAP in melanocytes, which is essential for understanding the subsequent protocols.
Based on the retrieved studies, here are the methodologies for key experiments investigating N-Ac-4-S-CAP's effect on thymidylate synthase.
This protocol measures TS activity within intact, living melanoma cells, reflecting the physiological cellular environment [1].
Cell Culture:
Drug Treatment:
Assay Procedure:
Data Analysis:
This protocol determines the direct inhibitory effect of the activated drug on TS enzyme activity in a cell lysate [1] [2].
Enzyme Preparation:
Drug Activation is Critical:
TS Activity Measurement:
Detection and Analysis:
This confirmatory protocol tests whether reducing agents can prevent TS inhibition, confirming the involvement of a reactive quinone [1] [2].
Setup:
Expected Outcome:
These application notes demonstrate that N-Ac-4-S-CAP acts as a prodrug that is selectively activated within pigmented melanoma cells by tyrosinase. The resulting quinone metabolite potently and specifically inhibits thymidylate synthase, providing a rational basis for targeted melanoma therapy. The protocols outlined above are robust for investigating this mechanism in both cellular and cell-free systems.
Melanogenesis—the biochemical pathway responsible for melanin synthesis in melanocytes—represents a promising therapeutic target for both melanoma treatment and depigmenting agents. The key enzyme in this pathway, tyrosinase, catalyzes the rate-limiting conversion of tyrosine to dopaquinone, making it an ideal target for selective melanocyte-directed therapies. N-acetyl-4-S-cysteaminylphenol (NAcCAP) is a synthetic phenolic compound that exploits this pathway through its specific oxidation by tyrosinase into cytotoxic quinone species. This mechanism enables selective targeting of pigment-producing cells, positioning NAcCAP as a valuable candidate for melanoma therapy and depigmentation applications.
The structural similarity between NAcCAP and natural melanin precursors allows it to serve as an alternative substrate for tyrosinase. Upon enzymatic oxidation, NAcCAP generates highly reactive o-quinones and free radicals that induce oxidative stress and apoptotic cell death specifically in melanocytes and melanoma cells. This selective cytotoxicity forms the basis for its dual application as both an anti-melanoma agent and a depigmenting compound for conditions like melasma. The following application notes detail standardized protocols for evaluating NAcCAP cytotoxicity in various experimental models, providing researchers with reproducible methods for assessing its efficacy and mechanism of action.
NAcCAP is a sulfur-containing phenolic amine derivative designed as a tyrosine analog with enhanced stability and specificity compared to earlier compounds like 4-S-cysteaminylphenol (4-S-CAP). The incorporation of an N-acetyl group significantly improves the compound's stability and reduces nonspecific cytotoxicity while maintaining its affinity for tyrosinase. Structural analysis reveals that the thioether linkage and para-hydroxy substitution on the phenolic ring are essential for its recognition by tyrosinase's active site, making it a superior substrate compared to its catechol counterparts [1]. This specific molecular configuration allows selective uptake and activation primarily in melanogenic cells.
The cytotoxic mechanism of NAcCAP involves a multi-step process initiated by tyrosinase-mediated oxidation (Figure 1). This enzymatic conversion generates reactive ortho-quinone species that subsequently undergo redox cycling to produce reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. These reactive intermediates cause oxidative damage to cellular components, particularly membranes and proteins, ultimately leading to apoptotic and necrotic cell death [2] [3]. The specificity of this process stems from the selective expression of tyrosinase in melanocytes and melanoma cells, creating a targeted cytotoxic effect while sparing non-pigmented cell types.
Table 1: Key Chemical Properties of this compound
| Property | Description | Experimental Significance |
|---|---|---|
| Chemical Class | Phenolic thioether, tyrosine analog | Structural similarity to melanin precursors enables tyrosinase recognition |
| Molecular Modifications | N-acetyl derivative of 4-S-CAP | Enhanced stability and reduced skin irritation compared to non-acetylated forms |
| Tyrosinase Affinity | High-affinity substrate | Superior to tyrosine; ensures selective activation in pigment cells |
| Solubility | Soluble in oil-in-water emulsions | Suitable for topical formulations (e.g., 4% concentration for clinical use) |
| Reactive Products | Forms o-quinones upon oxidation | Generates cytotoxic species specifically within target cells |
Figure 1: Mechanism of NAcCAP Cytotoxicity in Melanocytes. NAcCAP is selectively taken up by melanocytes and oxidized by tyrosinase to reactive o-quinone species, which generate ROS through redox cycling, ultimately causing cell death and depigmentation.
Melanocyte and melanoma cell lines with varying pigmentation levels should be selected to evaluate compound specificity. Recommended lines include B16-F1 (mouse melanoma), MNT-1 (highly pigmented human melanoma), and primary human melanocytes (e.g., HEMn-MP). Maintain cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4] [5]. For melanocyte cultures, include specific growth supplements such as TPA (12-O-tetradecanoylphorbol-13-acetate), cholera toxin, or commercial melanocyte growth supplements to maintain proliferative capacity and melanogenic properties.
Prepare NAcCAP stock solutions at 100 mM in DMSO, with subsequent dilutions in culture medium to achieve final testing concentrations ranging from 10 µM to 500 µM. Include controls containing equivalent DMSO concentrations (typically ≤0.5%) to account for solvent effects. The highest concentration (500 µM) serves to determine maximum cytotoxicity, while lower concentrations enable IC₅₀ calculation. For comparison, include related compounds like 4-S-CAP and N-propionyl-4-S-cysteaminylphenol (NPrCAP) to evaluate structure-activity relationships.
Viability assessment should employ multiple complementary methods to capture different aspects of cytotoxicity:
MTT Assay:
Trypan Blue Exclusion:
BrdU Incorporation (for proliferation assessment):
Table 2: In Vitro Cytotoxicity Profile of NAcCAP in Various Cell Models
| Cell Line/Type | Tyrosinase Expression | IC₅₀ Range | Treatment Duration | Key Observations |
|---|---|---|---|---|
| B16-F1 Mouse Melanoma | High | 50-100 µM | 48-72 hours | Dose-dependent apoptosis; ROS generation |
| Primary Human Melanocytes | Variable | 100-300 µM | 72-96 hours | Donor-dependent sensitivity; melanin content correlation |
| MNT-1 Human Melanoma | Very high | 25-75 µM | 48 hours | Rapid quinone formation; extensive melanosome damage |
| A375 Human Melanoma | Low/absent | >500 µM | 72 hours | Minimal cytotoxicity (tyrosinase-negative control) |
| Keratinocytes (HaCaT) | Absent | >1000 µM | 72 hours | No significant cytotoxicity (specificity control) |
Recent evidence indicates that NRF2 pathway modulation significantly enhances sensitivity to NAcCAP and related phenolic compounds [6]. The transcription factor NRF2 (NFE2L2) regulates multiple cytoprotective genes, and its knockdown creates a cellular environment more susceptible to oxidative stress induced by tyrosinase-activated compounds.
siRNA Transfection Protocol:
Validation and Assessment:
This approach typically results in a 2 to 5-fold increase in NAcCAP sensitivity, allowing more robust detection of tyrosinase-dependent cytotoxicity, particularly for compounds with milder effects. Similar enhancement can be achieved through pharmacological inhibition of glutathione synthesis or xCT-mediated cystine transport, both downstream of NRF2 signaling.
The C57BL/6 black mouse model provides a well-established system for evaluating the depigmenting efficacy of NAcCAP through visual assessment of coat color changes and histological analysis of follicular melanocytes.
Animal Preparation and Dosing:
Assessment Methods:
This model typically shows visible depigmentation within 2-4 weeks of treatment, with electron microscopy revealing characteristic melanocyte damage including organelle swelling, nuclear condensation, and cytoplasmic vacuolation within 4 hours of a single NAcCAP administration [3].
Evaluate the therapeutic potential of NAcCAP against melanoma using syngeneic transplantation models that allow assessment of both primary tumor growth and metastatic dissemination.
Tumor Implantation and Monitoring:
Treatment Regimens:
Efficacy Endpoints:
This model demonstrates significant tumor growth inhibition and occasional complete regression with NAcCAP treatment, particularly when delivered via targeted systems that enhance melanoma-specific accumulation [1].
Dose-response analysis should be conducted by fitting viability data to nonlinear regression models (e.g., log(inhibitor) vs. response with variable slope) using software such as GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals from at least three independent experiments. For in vivo studies, employ longitudinal mixed-effects models to analyze tumor growth curves and Kaplan-Meier survival analysis with log-rank tests for survival data. Always include appropriate positive controls (e.g., known cytotoxic agents) and negative controls (vehicle-only treatments) in experimental designs to validate assay performance.
Statistical considerations for melanocyte cytotoxicity studies:
Several technical factors significantly influence NAcCAP cytotoxicity outcomes and should be carefully controlled:
Table 3: Troubleshooting Guide for NAcCAP Cytotoxicity Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High variability between replicates | Inconsistent cell seeding; compound precipitation | Use homogeneous cell suspensions; verify compound solubility with filtration |
| Poor response in known sensitive lines | Low tyrosinase expression; high antioxidant capacity | Pre-treat with α-MSH (100 nM, 24h) to induce tyrosinase; reduce serum to 2% during treatment |
| Excessive cytotoxicity in non-target cells | Non-specific oxidation; contaminating metals | Use fresh compound preparations; include metal chelators (EDTA) in controls |
| Inconsistent in vivo depigmentation | Variable cutaneous absorption; hair cycle stages | Standardize hair removal methods; confirm synchronized hair growth phase |
| Loss of efficacy with repeated dosing | Induction of detoxification enzymes | Consider intermittent dosing schedules or combination with NRF2 inhibitors |
The protocols described herein provide comprehensive methodologies for evaluating the cytotoxicity of this compound in both in vitro and in vivo settings. The unique specificity of NAcCAP for melanogenic cells, mediated through its tyrosinase-activated cytotoxic mechanism, offers significant advantages for targeted melanoma therapy and depigmentation applications. The incorporation of NRF2 modulation techniques enhances assay sensitivity, while standardized animal models enable robust translational assessment. These application notes should serve as a foundation for consistent evaluation of NAcCAP and related melanocyte-targeted compounds across research laboratories, facilitating comparison of results and accelerating the development of novel melanogenesis-directed therapeutics.
Melasma is an acquired, symmetrical hypermelanosis that presents as light to dark brown macules on sun-exposed areas of the face, particularly affecting women with Fitzpatrick skin types III-V. The pathogenesis of melasma involves a complex interaction between epidermal melanocytes, keratinocytes, dermal fibroblasts, mast cells, and vascular endothelial cells [1]. Unlike earlier classifications that distinguished between epidermal and dermal melasma, current understanding based on reflectance confocal microscopy suggests that all melasma is "mixed" with heterogeneous distribution of melanophages, frequently accompanied by solar elastosis and increased vascularity [1].
N-acetyl-4-S-cysteaminylphenol (NCAP) represents a novel class of depigmenting agents that addresses the limitations of conventional treatments like hydroquinone. As a phenolic thioether, NCAP functions as a tyrosine analog that is selectively metabolized by melanocytes to form cytotoxic quinones, specifically targeting hyperactive melanocytes while demonstrating significantly improved stability and reduced irritation potential compared to hydroquinone [2] [3].
NCAP exerts its depigmenting effects through multiple complementary mechanisms that target various stages of melanogenesis:
Table 1: Key Mechanisms of Action of NCAP in Melasma Treatment
| Mechanism | Biological Effect | Clinical Outcome |
|---|---|---|
| Tyrosinase substrate activity | Oxidized to melanin-like pigment | Competitive inhibition of natural tyrosine oxidation |
| Selective cytotoxicity | Reduction in functioning melanocytes | Targeted elimination of hyperactive melanocytes |
| Thiol system disruption | Decreased intracellular glutathione | Shift from eumelanin to pheomelanin production |
| Melanosomal transfer inhibition | Reduced melanosome delivery to keratinocytes | Decreased epidermal pigmentation |
The following diagram illustrates the molecular mechanism of NCAP activity in melanocytes:
Figure 1: NCAP mechanism of action in melanocytes
Clinical studies have demonstrated the significant efficacy of NCAP in treating melasma. In a retrospective observation of 12 patients using 4% NCAP in an oil-in-water emulsion once daily for several weeks, researchers observed the following response profile [2]:
The treatment was associated with histopathological evidence of decreased functioning melanocytes and reduced melanosome transfer to keratinocytes, confirming its multimodal mechanism of action [2].
When compared to conventional depigmenting agents, NCAP offers several distinct advantages. While hydroquinone remains the most common treatment for melasma, it suffers from instability, local irritation, and potential dermatitis with prolonged use at high concentrations [2] [3]. In contrast, NCAP demonstrates comparable efficacy with significantly reduced irritation potential and superior stability in formulation [2].
Table 2: Comparative Efficacy of Depigmenting Agents for Melasma
| Treatment Agent | Concentration | Efficacy Profile | Adverse Effects | Stability |
|---|---|---|---|---|
| This compound | 4% | Marked improvement in 66% of patients | Minimal irritation | High |
| Hydroquinone | 2-4% | Significant improvement in multiple studies | Irritation, dermatitis, ochronosis | Low to moderate |
| Ascorbic acid | 5% | Improvement in 62.5% of patients | Minimal (6.2% experience side effects) | Low |
| Arbutin | 2.51% | Significant improvement vs. placebo | Fewer side effects vs. hydroquinone | Moderate |
Combination therapies for melasma have gained prominence due to the multifactorial pathogenesis of the condition. The "triple therapy of the future" has been proposed as a combination of hydroquinone, an antiestrogen, and a vascular endothelial growth factor inhibitor, targeting multiple pathways simultaneously [1]. Within this framework, NCAP represents a promising component that could replace hydroquinone in such combinations to enhance safety profiles while maintaining efficacy.
Preclinical studies have demonstrated that the antimelanoma effect of NCAP can be significantly enhanced through combination with buthionine sulfoximine (BSO), an inhibitor of glutathione synthesis [5]. The combination approach yielded:
This combination strategy leverages the fundamental mechanism that NCAP-mediated cytotoxicity is potentiated when cellular glutathione defenses are compromised, leading to more effective targeting of hyperactive melanocytes [5].
Based on the understanding of melasma as a condition involving multiple cellular components and pathways, NCAP could be effectively combined with:
NCAP 4% Topical Emulsion (Oil-in-Water)
Materials:
Procedure:
Quality Control Parameters:
Tyrosinase Inhibition Assay
Materials:
Procedure:
Cell-Based Melanin Content Assay
Materials:
Procedure:
B16F10 Murine Melanoma Model for Efficacy and Distribution
Materials:
Procedure:
The following diagram illustrates the experimental workflow for preclinical evaluation:
Figure 2: Experimental workflow for NCAP evaluation
High-Performance Liquid Chromatography (HPLC) Method for NCAP Assay
Chromatographic Conditions:
Sample Preparation:
Validation Parameters:
Forced Degradation Studies:
Preclinical safety assessment of NCAP has demonstrated a favorable safety profile with selective accumulation in melanin-producing tissues. Distribution studies with 14C-labeled NCAP in B16F10 melanoma-bearing mice revealed selective covalent binding to melanoma tissue, suggesting targeted delivery and reduced systemic exposure [5].
The combination of NCAP with buthionine sulfoximine significantly enhanced cytotoxicity against melanoma cells while showing moderate activity against non-tyrosinase containing cell lines, indicating that interference with the melanin pathway may not be the only mode of action [4] [5].
This compound represents a promising advancement in melasma therapy, addressing several limitations of conventional treatments through its multimodal mechanism, selective targeting, and improved safety profile. The experimental protocols outlined provide comprehensive methodologies for evaluating NCAP in both preclinical and clinical settings.
Future research should focus on optimizing combination regimens that leverage NCAP's unique properties while targeting the multiple pathogenic factors involved in melasma, particularly the vascular and inflammatory components. The development of novel analogs with enhanced potency and maintained selectivity also represents a promising direction for advancing melasma treatment [4].
The table below summarizes the key characteristics and safety-related data for N-acetyl-4-S-cysteaminylphenol.
| Property | Description / Value |
|---|---|
| CAS Number | 91281-32-2 [1] |
| Molecular Formula | C10H13NO2S [2] [1] |
| Molecular Weight | 211.28 g/mol [2] [1] |
| Mechanism of Action | Tyrosinase substrate; metabolized to cytotoxic quinones within active melanocytes, reducing melanosome transfer and melanocyte function [3] [4]. |
| Key Safety Advantage | Considered "much more stable and less irritating to the skin than hydroquinone" [3]. |
| Reported Skin Reactions | Temporary burning, redness, dryness, and irritation, often relieved with emollients [5]. |
| Suggested Storage | Refrigerator, under inert atmosphere [1]. |
| Solubility | Slightly soluble in DMSO and Methanol [1]. |
Q1: How does this compound achieve depigmentation with less irritation?
Q2: What is the typical concentration and formulation used in clinical studies?
Q3: Are the depigmenting effects of this compound permanent?
Problem: Skin Irritation in Pre-clinical Models
Problem: Inconsistent Depigmentation Efficacy
Problem: Compound Instability in Formulation
For a visual summary of the key experimental considerations and the compound's mechanism of action, please refer to the diagram below.
Understanding the individual agents is the first step in hypothesizing a combination therapy. The table below summarizes the core profiles of NAcCAP and Theophylline.
| Compound | Classification | Primary Documented Mechanism of Action | Key Experimental Findings |
|---|
| N-Acetyl-4-S-Cysteaminylphenol (NAcCAP) | Phenolic thioether; Tyrosinase substrate [1] [2] | Prodrug activated by tyrosinase into cytotoxic quinones within melanocytes, inducing oxidative stress and apoptosis [1] [3] [2]. | In Vitro Cytotoxicity: Active against melanoma cells [1]. In Vivo Effect: Shows antimelanoma and depigmenting effects [1]. Clinical Use: 4% formulation effective for melasma, with visible changes in 2-4 weeks [4]. | | Theophylline | Methylxanthine; Phosphodiesterase inhibitor, adenosine receptor antagonist [5] | Broad-acting: increases intracellular cAMP (relaxation, anti-inflammation), blocks adenosine receptors (bronchodilation), activates histone deacetylases (may reduce inflammation) [5]. | Clinical Use: Asthma/COPD management [5]. Other Studies: Renal protection in contrast-induced nephropathy (200mg twice daily) [6]. Relevant Note: No direct studies on melanoma or combination with NAcCAP were found. |
Based on these mechanisms, a plausible hypothesis for their interaction can be visualized. The following diagram outlines how theophylline might theoretically enhance the efficacy of NAcCAP.
This section addresses potential experimental challenges and provides guidance based on the established biology of each compound.
Q1: Our initial screening shows no enhancement of NAcCAP cytotoxicity with theophylline in our melanoma cell line. What could be the reason?
Q2: We observe increased cytotoxicity with the combination, but also significant cell death in our control, non-melanoma cell line. Is this expected?
Q3: Our in vivo model does not show a significant improvement in tumor reduction with the combination therapy. What are potential explanations?
For researchers aiming to investigate this novel combination, the following workflow provides a structured methodological approach.
1. Checkerboard Assay for Synergy
2. Measuring Intracellular cAMP
3. In Vivo Dosing Protocol (Hypothetical)
The potential synergy between NAcCAP and theophylline is a novel area of research. Success will depend on a rigorous, systematic approach:
NAcCAP is a tyrosinase substrate that is oxidized within melanoma cells to produce cytotoxic quinones that damage the cell. A key identified mechanism is the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis [1]. This inhibition is dependent on the drug being oxidized by tyrosinase [1].
The primary challenge is that cytotoxicity is often dependent on tyrosinase activity and melanogenesis. Resistance or reduced effect can occur in scenarios involving:
Based on current research, here are several actionable strategies you can apply in your experiments.
Researchers have synthesized analogues of NAcCAP with greater cytotoxicity and different physicochemical properties. The table below summarizes promising candidates.
| Compound Name | Key Structural Feature | Observed Advantages / Cytotoxicity Notes |
|---|---|---|
| N-propionyl-4-S-cysteaminylphenol (NPrCAP) [4] | N-propionyl group | Better tyrosinase substrate than tyrosine; used in advanced chemo-thermo-immunotherapy [4] [5]. |
| Cyclohexylacetamide (Compound 11) [2] | Bulky, lipophilic acyl group | Displayed highest cytotoxicity in a series of analogues; IC₅₀ values comparable to cisplatin [2]. |
| Cyclohexylcarboxamide (Compound 10) [2] | Bulky, lipophilic acyl group | High cytotoxicity, though slightly less than Compound 11 [2]. |
| 2,2-dimethylpropanamide (Compound 6) [2] | Branched alkyl chain | High cytotoxicity; moderate activity noted in non-tyrosinase cells [2]. |
Since NAcCAP is a tyrosinase substrate, increasing the enzyme's activity can enhance the drug's effect. Research shows that Theophylline, a cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitor, can increase tyrosinase activity and potentiate the inhibition of thymidylate synthase by NAcCAP [1].
Combining NAcCAP with other treatment modalities can yield synergistic effects and overcome single-agent resistance.
This combination simultaneously targets melanoma cells through chemotherapy (reactive quinones), thermal therapy (heat from MNP), and immunotherapy (HSP-driven immune activation) [4] [5].
Here are core methodologies you can adapt to test the efficacy of NAcCAP and its analogues in your models.
This standard assay helps compare the potency of different compounds [3].
This protocol assesses a key mechanistic pathway [1].
The field is moving towards sophisticated hybrid molecules and delivery systems. One promising area is the development of liposomes loaded with hybrid molecules that combine the targeting of melanogenesis with other cytotoxic agents for improved melanoma management [7].
N-acetyl-4-S-cysteaminylphenol is known for its relatively high stability compared to other depigmenting agents like hydroquinone [1]. Its oxidation is not just a problem to be prevented; it is central to its biological function. The compound acts as a tyrosinase substrate, and its enzymatic oxidation into reactive quinones is the key mechanism behind its selective cytotoxicity toward melanocytes and melanoma cells [2] [3] [4].
The table below summarizes core information about this compound:
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] [5] [3] |
| CAS Number | 91281-32-2 [5] [3] |
| Synonyms | N-Ac-4-S-CAP [3] |
| Molecular Formula | C10H13NO2S [3] |
| Molecular Weight | 211.28 g/mol [3] |
| Primary Mechanism | Tyrosinase substrate; oxidized to cytotoxic quinones [1] [2] [4] |
| Key Characteristic | More stable and less skin-irritating than hydroquinone [1] |
For experimental settings where premature oxidation in stock solutions must be minimized, consider these general approaches informed by its chemical nature:
This workflow can help you systematically test the effectiveness of different stabilization methods.
Why does this compound oxidize, and is this always undesirable?
No, it is not always undesirable. The compound is designed to be a substrate for the enzyme tyrosinase [2]. Oxidation is its intended mechanism of action inside active melanocytes and melanoma cells, where it is converted into cytotoxic quinones that lead to cell death [3] [4]. The goal in solution stabilization is to prevent premature oxidation before it is applied to its biological target.
What are the signs that my this compound solution has oxidized?
You might observe a color change, likely darkening or the formation of a pigmented product. One study noted that upon exposure to tyrosinase, the compound forms a melanin-like pigment [1].
I am using this compound for in vitro cell culture studies. What is the most critical parameter to control?
For cell-based assays, the most critical factor is often confirming that the observed effects (e.g., cytotoxicity) are due to the intended, enzyme-driven oxidation within melanocytic cells, and not from non-specific degradation of your stock solution. Using a freshly prepared solution and including proper control groups is essential.
The table below summarizes the key findings from available studies on NCAP:
| Aspect | Available Evidence | Source |
|---|---|---|
| Concentration & Formulation | 4% in an oil-in-water emulsion. | [1] |
| Initial Dosing Frequency | Daily topical application. | [1] |
| Reported Efficacy | Visible changes in 2-4 weeks; marked to moderate improvement in most patients. | [1] |
| Maintenance Dosing | Not specified in the identified studies. | [1] [2] |
| Proposed Mechanism | Acts as a tyrosinase substrate, selectively targeting melanin-synthesizing cells. | [1] [2] |
While direct data for NCAP is lacking, expert panels and reviews on melasma management suggest a general framework for maintenance therapy after successful initial treatment [3] [4] [5]. This typically involves an intermittent, less frequent application of the depigmenting agent to control relapse.
The following diagram illustrates this phased approach to melasma therapy, which can be adapted for NCAP pending further research:
Based on this framework, a potential maintenance regimen could be application two to three times per week, but this must be validated through future clinical studies specific to NCAP.
The absence of specific maintenance data for NCAP highlights a significant gap in the clinical literature. To address this in a research setting, consider the following:
Understanding how NCAP becomes toxic is the first step in troubleshooting how to inhibit its deleterious effects.
The table below summarizes the key molecules involved in this pathway.
| Molecule | Role in NCAP Toxicity |
|---|---|
| Tyrosinase | Enzyme that oxidizes NCAP, initiating its metabolic activation [1] [3]. |
| o-Quinone Metabolites | Highly reactive, cytotoxic species generated from NCAP oxidation [3]. |
| Sulfhydryl (Thiol) Groups | Cellular nucleophiles (e.g., in proteins, glutathione) that are targeted by o-quinones, leading to cell damage [4]. |
| Glutathione (GSH) | Major cellular antioxidant and thiol pool that protects against oxidative and electrophilic stress [3]. |
This mechanism suggests that a primary strategy for blocking toxicity is to support the cell's natural defenses against these reactive quinones.
Based on the mechanism, here are targeted troubleshooting strategies for researchers aiming to mitigate NCAP toxicity in experimental settings.
A: Bolster intracellular glutathione and consider NRF2 activation. The transcription factor NRF2 is a master regulator of cytoprotective genes, including those for glutathione biosynthesis and utilization [3]. Evidence shows that knockdown of NRF2 sensitizes melanocytic cells to NCAP and related phenols, indicating that the native NRF2 pathway is a key protective mechanism [3]. Furthermore, the xCT transporter (encoded by Slc7a11), another NRF2 target, is critical for cystine transport—a rate-limiting step for glutathione synthesis. Knockdown of Slc7a11 also increases sensitivity to some phenolic compounds [3].
Troubleshooting Guide: High Background Cell Death in Assays
A: Yes, by providing exogenous thiols or other reducing agents. The o-quinones generated from NCAP are highly electrophilic and readily bind to sulfhydryl groups [4]. You can outcompete this binding to critical cellular proteins by providing an alternative, sacrificial pool of thiols.
Protocol: Evaluating Reducing Agents for Toxicity Blockade This protocol outlines a method to test the efficacy of different reducing agents.
The following diagrams visualize the core mechanisms and experimental strategies discussed.
Diagram 1: Mechanism of NCAP Toxicity and Defense. NCAP is oxidized by tyrosinase into a reactive o-quinone. This metabolite can cause cellular damage (Pathway 1). Protection is achieved by quenching the o-quinone with reducing agents like glutathione to form an inert conjugate (Pathway 2). The NRF2 pathway can be boosted to enhance this natural defense.
Diagram 2: Workflow for Testing Reducing Agents. This experimental flowchart outlines the key steps for evaluating the efficacy of a reducing agent in blocking NCAP toxicity in a cell-based assay.
When designing your experiments, please keep the following in mind:
Q: What is the mechanism of action of this compound? this compound is a phenolic thioether compound that acts as a substrate for the enzyme tyrosinase [1]. Its depigmenting effect is selectively cytotoxic to melanocytes that are actively producing melanin (eumelanin) [2]. The proposed mechanism involves:
This mechanism is shared by a class of chemicals possessing a p-substituted phenol moiety, such as monobenzone and rhododendrol, which are known to induce chemical leukoderma [3]. The specificity for melanin-producing cells makes it a candidate for managing hyperpigmentation disorders.
Q: What is the known treatment duration for this compound? A clinical study from 1991 provides the most direct evidence for treatment duration. The following table summarizes the key findings from that study:
| Parameter | Details |
|---|---|
| Study Type | Retrospective observation of 12 patients with melasma [1]. |
| Formulation Used | 4% this compound in an oil-in-water emulsion [1]. |
| Application Frequency | Daily topical application [1]. |
| Time to Initial Visible Change | 2 to 4 weeks [1]. |
| Reported Treatment Outcomes | Complete loss of melasma lesions (8% of patients), marked improvement (66%), or moderate improvement (25%) [1]. |
It is important to note that this study did not report a specific maximum treatment duration or provide long-term maintenance guidelines. The available data primarily supports the initial treatment phase.
Q: What are some relevant experimental models for studying this compound? For research purposes, the following cell-based models and methodologies can be used to evaluate the tyrosinase-mediated effects of this compound and similar compounds.
Cell-Based Cytotoxicity Assay Protocol This protocol is adapted from recent research on evaluating leukoderma-inducing phenols [3].
Cell Culture:
Enhancing Assay Sensitivity (NRF2 Knockdown):
Compound Treatment & Viability Assessment:
The relationship between the experimental components and the mechanism can be visualized as follows:
Q: Our cell-based assay is not showing consistent cytotoxicity. What could be the reason?
Q: What are the main safety and stability advantages of this compound over hydroquinone? According to the initial clinical study, this compound was reported to be much more stable and less irritating to the skin than hydroquinone [1]. Hydroquinone is known to be unstable and can cause local irritation and dermatitis after prolonged use at high concentrations, whereas this compound was developed to offer a better alternative [1].
| Feature | N-acetyl-4-S-cysteaminylphenol (NCAP) | Hydroquinone (HQ) |
|---|---|---|
| Mechanism of Action | Acts as an alternative substrate for tyrosinase, leading to the production of cytotoxic metabolites that reduce the number of functioning melanocytes and melanosome transfer [1] [2]. | Competitive inhibition of tyrosinase, inhibition of melanosome formation and maturation, and induction of melanocyte necrosis [3] [4] [2]. |
| Efficacy Data | A retrospective study (1991, n=12) reported complete loss of melasma in 8%, marked improvement in 66%, and moderate improvement in 25% of patients using a 4% formulation [1]. | Considered the historical gold standard [4] [2]. A 2020 RCT (n=40) found 4% HQ reduced mMASI scores by 53% after 120 days [5]. |
| Safety Profile | Described as less irritating to the skin than HQ and more stable in formulation [1] [2]. | Common side effects include skin irritation, erythema, and contact dermatitis [4]. Long-term use (>5% conc.) can cause exogenous ochronosis (blue-black pigmentation) and confetti-like hypopigmentation [3] [4] [2]. |
| Stability | Reported to be more stable than HQ in formulation [1] [2]. | Known to oxidize easily, turning brown and becoming ineffective if not stored properly [4]. |
| Regulatory Status | Not widely banned; discussed in literature as a newer agent [1] [2]. | Banned in cosmetic over-the-counter products in the EU, Japan, and other countries; its safety is under scrutiny by the FDA [4] [2]. |
The following diagram illustrates the distinct biochemical pathways through which each agent inhibits melanin production.
| Study Objective | Participant Details | Treatment Protocol | Assessment Methods & Key Outcomes |
|---|
| Investigate NCAP efficacy & safety [1] | 12 patients with melasma. | Application: 4% this compound in an oil-in-water emulsion, applied daily. Duration: Not explicitly stated, but visible changes were noted in 2-4 weeks. | Assessment: Retrospective clinical observation. Outcomes: 8% complete loss, 66% marked improvement, 25% moderate improvement of lesions. Noted as stable and less irritating than HQ. | | Compare 5% Cysteamine vs. 4% Hydroquinone [5] | 40 women with facial melasma. | Application: Cysteamine (5%) or Hydroquinone (4%) applied nightly. Both groups used tinted sunscreen (SPF 50). Duration: 120 days. Design: Quasi-randomized, multicenter, evaluator-blinded trial. | Assessment: mMASI score, MELASQoL, colorimetric luminosity, Global Aesthetic Improvement Scale via photographs. Outcomes: HQ superior in reducing mMASI (53% vs 38%) and MELASQoL. Both effective for depigmentation; cysteamine was safe and well-tolerated. |
The table below summarizes the fundamental properties of these two phenolic thioether amines.
| Feature | N-Acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) | 4-S-cysteaminylphenol (4-S-CAP) |
|---|---|---|
| Structure | Acetylated derivative of 4-S-CAP [1] | Parent compound, a sulfur-containing tyrosine analog [2] |
| Primary Mechanism | Prodrug activated by tyrosinase; cytotoxic after oxidation to quinones [1] | Direct substrate for tyrosinase; cytotoxic after oxidation to quinones [2] |
| Key Characteristics | More stable and less irritating to skin than hydroquinone [1] | Selective incorporation into melanoma tissue; profound inhibition of DNA synthesis in pigmented cells [2] |
| Therapeutic Applications | Investigational depigmenting agent for melasma [1]; Investigational anti-melanoma agent [3] | Investigational anti-melanoma agent [2] |
The following table consolidates key experimental findings on the cytotoxic effects of both compounds from various studies. The "Relative Cytotoxicity" should be interpreted within the context of each specific study.
| Compound | Test System (Cell Line) | Key Findings on Cytotoxicity & Selectivity | Experimental Method |
|---|---|---|---|
| N-Ac-4-S-CAP | 10 human melanoma & neuroblastoma cell lines [3] | Cytotoxic to multiple lines; most effective in SK-MEL-23 (high tyrosinase); sensitive lines also included some with low tyrosinase, suggesting additional mechanisms. | MTT Assay |
| N-Ac-4-S-CAP | Human patients with melasma [1] | Topical application led to complete loss or marked improvement of melasma in most patients; depigmentation associated with decreased functioning melanocytes. | Clinical Observation |
| N-Ac-4-S-CAP | Black mouse hair follicles [4] | Caused 98% depigmentation; specific cytotoxic effect on melanocytes actively producing eumelanin, leading to cell necrosis. | Histological & Electron Microscopy |
| 4-S-CAP | B16 melanoma cell lines (varying pigmentation) [2] | Killing effect highly dependent on melanin synthesis/tyrosinase; effective in heavily melanised cells, less in moderate, none in amelanotic or non-melanoma cells. | Thymidine Incorporation Assay |
| 4-S-CAP | Mouse B16 melanoma cells in vitro and in vivo [5] | Showed selective anti-melanoma effects; when loaded into magnetite cationic liposomes, combined cytotoxicity with hyperthermia showed synergistic effects. | Trypan Blue Exclusion & In Vivo Tumor Models |
The following diagram illustrates the general mechanism of action shared by these compounds, leading to their selective cytotoxicity in melanocytic cells.
To help you interpret the data, here are details on the key experimental methods cited in the literature.
The table below summarizes the core characteristics and experimental findings regarding the irritation and efficacy of both compounds.
| Feature | N-acetyl-4-S-cysteaminylphenol | Hydroquinone |
|---|---|---|
| Chemical Class | Phenolic thioether [1] | Dihydric phenol [2] |
| Primary Mechanism | Acts as an alternative substrate for tyrosinase, leading to the production of a melanin-like pigment [1]. | Competitively inhibits the tyrosinase enzyme, damaging melanosomes and melanocytes via semiquinone free radicals [2]. |
| Skin Irritation (Evidence) | Described as "less irritating to the skin than hydroquinone" [1]. | Known to cause mild to moderate irritant contact dermatitis, especially at concentrations above 4% [3] [4]. |
| Typical Study Concentration | 4% in an oil-in-water emulsion [1]. | 2% to 4%; higher concentrations increase efficacy and irritation risk [3] [2]. |
| Key Advantage | Specificity to melanin-synthesizing cells and greater stability [1]. | Considered the historical "gold standard" for efficacy [2]. |
| Key Safety Concern | Based on available studies, no significant irritation was reported [1]. | Exogenous ochronosis (blue-black discoloration) with prolonged use, particularly with high concentrations [3] [4] [2]. |
For a research audience, the following details the key experimental setups from which the comparative data is derived.
The following diagram illustrates the melanogenesis pathway and the specific points targeted by hydroquinone and this compound, providing context for their mechanisms.
NAcCAP is a sulfur-containing tyrosine analog designed to exploit the melanogenesis pathway for selective melanoma targeting [1].
The following diagram illustrates this targeted mechanism and its cytotoxic consequences.
Key in vitro experiments establish the foundation for its antimelanoma activity.
A typical in vivo efficacy study involves the following steps [4] [3]:
Researchers have developed several analogs to improve properties. The most notable is N-Propionyl-4-S-cysteaminylphenol (NPrCAP), which shows enhanced performance.
NAcCAP represents a classic approach to melanoma therapy by targeting a unique metabolic pathway. While this is a powerful strategy, the field has since evolved.
| Drug Name | Company | Mechanism of Action | Latest Phase (2025) |
|---|---|---|---|
| Vusolimogene oderparepvec (RP1) | Replimune | Oncolytic virus (HSV-based) | Registration [5] |
| IO102-IO103 | IO Biotech | Immune-modulating cancer vaccine (targets IDO/PD-L1) | Phase III [5] [6] |
| BNT111 | BioNTech SE | mRNA-based cancer vaccine (targets melanoma antigens) | Phase II [5] [6] |
| Botensilimab | Agenus | Multifunctional anti-CTLA-4 antibody | Phase I [5] |
The search results do not indicate that NAcCAP itself is currently in active clinical development. Its primary relevance today lies in its role as a foundational agent for a targeted approach and as a scaffold for developing new technologies, like the NPrCAP-magnetite conjugate [2].
The following table summarizes the key findings from a 1991 clinical study that evaluated a 4% formulation of NCAP for melasma [1].
| Evaluation Parameter | Results (12 patients after daily application) |
|---|---|
| Study Type | Retrospective observation |
| Formulation | 4% NCAP in an oil-in-water emulsion |
| Complete loss of lesions | 1 patient (8%) |
| Marked improvement | 8 patients (66%) |
| Moderate improvement | 3 patients (25%) |
| Time to visible change | 2 to 4 weeks |
| Proposed Mechanism | Decrease in functioning melanocytes and melanosome transfer; acts as a tyrosinase substrate [1]. |
N-acetyl-4-S-cysteaminylphenol is a phenolic thioether compound that targets active melanocytes through a specific mechanism.
This mechanism is inferred from the described activity of NCAP and related compounds [1] [2].
Supporting experimental data for this mechanism comes from pre-clinical studies. Research on black mice demonstrated that NCAP has selective cytotoxic effects on follicular melanocytes actively producing eumelanin. Electron microscopy revealed progressive destruction of these cells, including swelling of organelles and nuclear condensation, culminating in cell necrosis, while surrounding keratinocytes remained unaffected [2].
The table below places NCAP in context with other common topical treatments for melasma, highlighting its potential advantages and disadvantages based on the available literature.
| Agent | Mechanism of Action | Key Efficacy Findings | Advantages | Disadvantages & Adverse Effects |
|---|---|---|---|---|
| This compound (NCAP) | Tyrosinase substrate; selective melanocytotoxicity [1] [2]. | Marked to moderate improvement in 91% of patients (1991 study) [1]. | More stable and less skin irritation than HQ; specific to melanin-synthesizing cells [1]. | Limited long-term and large-scale clinical data. |
| Hydroquinone (HQ) | Inhibits tyrosinase; damages melanosomes and melanocytes [3] [4]. | Gold standard; well-established efficacy [4] [5]. | Highly effective, especially in combinations [3]. | Irritation, exogenous ochronosis (especially in dark skin), potential for guttate leukoderma, and safety controversies [3] [4] [5]. |
| Azelaic Acid | Competitive tyrosinase inhibition; cytotoxic to abnormal melanocytes [4]. | 20% Azelaic acid equivalent to 4% HQ in one study [4]. | Selective for hyperactive melanocytes; good safety profile [4]. | Can cause itching, burning, and erythema [4]. |
| Kojic Acid | Tyrosinase inhibition via chelation of copper [5]. | Often used in combination with HQ and glycolic acid for enhanced effect [5]. | Natural origin. | Known to cause contact dermatitis and has limited stability [5]. |
| Cysteamine | Not fully elucidated; likely antioxidant and tyrosinase inhibition [6]. | Recent studies show significant efficacy vs. placebo and comparable results to 4% HQ [6]. | Recent studies show good efficacy and tolerability [6]. | Can cause transient redness and a sulfurous odor. |
For reference, here is a summary of the methodology from the key 1991 clinical study on NCAP [1]: